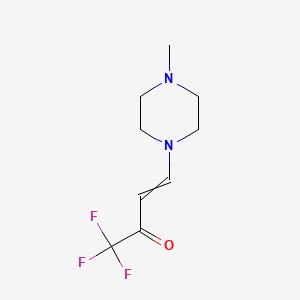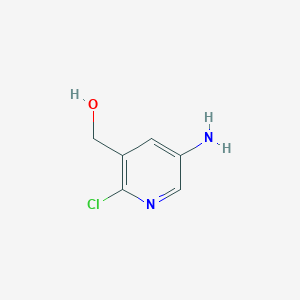![molecular formula C11H14FN3S B15050604 N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B15050604.png)
N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a fluorothiophene moiety and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorothiophene Moiety: The fluorothiophene group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated thiophene precursor.
Attachment of the Isopropyl Group: The isopropyl group can be attached through alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mécanisme D'action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(5-chlorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine
- N-[(5-bromothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine
- N-[(5-methylthiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine
Uniqueness
N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to the presence of the fluorine atom in the thiophene ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its chlorinated, brominated, or methylated analogs.
Propriétés
Formule moléculaire |
C11H14FN3S |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
N-[(5-fluorothiophen-2-yl)methyl]-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H14FN3S/c1-8(2)15-6-5-11(14-15)13-7-9-3-4-10(12)16-9/h3-6,8H,7H2,1-2H3,(H,13,14) |
Clé InChI |
PVINQEYACNLQJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CC(=N1)NCC2=CC=C(S2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluoroethyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15050527.png)

![N-[(2-methoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B15050530.png)
![3-cyclopropyl-N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B15050549.png)


![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B15050571.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B15050576.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B15050584.png)
![Tridecanoic acid, 13-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B15050590.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15050605.png)
![1-[(2R,3R,4S,5R)-5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B15050609.png)
![2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B15050616.png)
